1H-indole-2,4,6-tricarboxylic acid
Overview
Description
1H-Indole-2,4,6-tricarboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications . The compound this compound features three carboxylic acid groups attached to the indole ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 1H-indole-2,4,6-tricarboxylic acid can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring . For the specific synthesis of this compound, starting materials such as 2,4,6-tricarboxybenzaldehyde can be used. The reaction typically involves the following steps:
Condensation: Phenylhydrazine reacts with 2,4,6-tricarboxybenzaldehyde to form a hydrazone intermediate.
Cyclization: The hydrazone undergoes cyclization under acidic conditions to form the indole ring.
Oxidation: The resulting indole derivative is oxidized to introduce the carboxylic acid groups at the 2, 4, and 6 positions.
Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity. Catalysts and solvents are often used to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
1H-Indole-2,4,6-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Esterification: The carboxylic acid groups can react with alcohols to form esters, which are valuable in medicinal chemistry.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens or alkylating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Indole-2,4,6-tricarboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-indole-2,4,6-tricarboxylic acid involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the indole derivative .
Comparison with Similar Compounds
1H-Indole-2,4,6-tricarboxylic acid can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-aldehyde: An intermediate in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its three carboxylic acid groups, which provide multiple sites for chemical modification and enhance its versatility in synthetic and medicinal chemistry .
Properties
IUPAC Name |
1H-indole-2,4,6-tricarboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO6/c13-9(14)4-1-6(10(15)16)5-3-8(11(17)18)12-7(5)2-4/h1-3,12H,(H,13,14)(H,15,16)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYOFZQNDOANLSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1C(=O)O)C=C(N2)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646949 | |
Record name | 1H-Indole-2,4,6-tricarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20646949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000341-50-3 | |
Record name | 1H-Indole-2,4,6-tricarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20646949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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